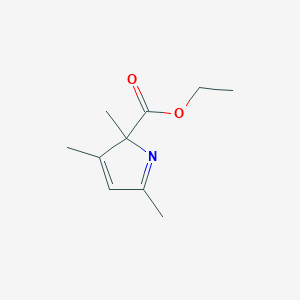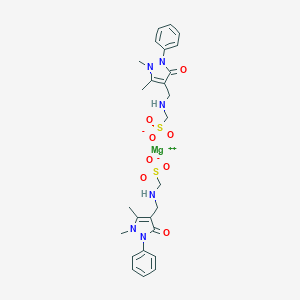
氯二异丙基辛基硅烷
描述
Chlorodiisopropyloctylsilane, also known as Diisopropyloctylchlorosilane or Octyldiisopropylchlorosilane, is a chemical compound with the linear formula CH3(CH2)7Si [CH (CH3)2]2Cl . It has a molecular weight of 262.93 .
Molecular Structure Analysis
Chlorodiisopropyloctylsilane contains a total of 46 bonds, including 15 non-H bonds and 9 rotatable bonds . The 3D chemical structure of Chlorodiisopropyloctylsilane is based on the ball-and-stick model .
Physical And Chemical Properties Analysis
Chlorodiisopropyloctylsilane is a liquid with a refractive index of n20/D 1.455 (lit.) and a density of 0.875 g/mL at 25 °C (lit.) .
科学研究应用
Preparation of HPLC Stationary Phases
n-Octyldiisopropylchlorosilane is used as a reagent for the preparation of High Performance Liquid Chromatography (HPLC) stationary phases . These stationary phases are crucial in HPLC, a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Use in Microfluidic Devices
In a study on the effect of seed age on gold nanorod formation, n-Octyldiisopropylchlorosilane was used in the preparation of the growth solution . This suggests potential applications in microfluidic devices, which are used in various fields including chemistry, biology, and medicine.
安全和危害
Chlorodiisopropyloctylsilane is classified as causing severe skin burns and eye damage (H314) according to the GHS classification . Precautionary measures include wearing protective clothing and eye protection, and washing skin thoroughly after handling . In case of contact with skin or eyes, the affected area should be rinsed with water and medical attention should be sought immediately .
作用机制
Target of Action
n-Octyldiisopropylchlorosilane, also known as Chlorodiisopropyloctylsilane or chloro-octyl-di(propan-2-yl)silane, is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It is often involved in protection and deprotection reactions .
Result of Action
The result of n-Octyldiisopropylchlorosilane’s action is the formation of new chemical compounds. In the context of a chemical reaction, the compound can facilitate the formation of desired products . .
属性
IUPAC Name |
chloro-octyl-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALITQCKMBTLPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403446 | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodiisopropyloctylsilane | |
CAS RN |
117559-37-2 | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodiisopropyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Chlorodiisopropyloctylsilane in the sol-gel immobilization of lipase?
A1: The research paper investigates various silicon alkoxides, including Chlorodiisopropyloctylsilane, for creating an organic-inorganic matrix via a sol-gel process. This matrix is used to immobilize lipase, a type of enzyme. The paper primarily focuses on comparing the effectiveness of different alkoxides containing amine (-NH) and thiol (-SH) groups for enzyme immobilization. While Chlorodiisopropyloctylsilane is mentioned as part of the study, its specific contribution to lipase activity is not explicitly discussed in the provided abstract []. Further research within the full paper is necessary to determine the precise influence of Chlorodiisopropyloctylsilane on enzyme activity in this specific application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)












